molecular formula C5H9ClO B1289982 3-(Chloromethyl)tetrahydrofuran CAS No. 89181-22-6

3-(Chloromethyl)tetrahydrofuran

Cat. No. B1289982
Key on ui cas rn: 89181-22-6
M. Wt: 120.58 g/mol
InChI Key: JXGGGHUVTCFNRZ-UHFFFAOYSA-N
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Patent
US07655665B2

Procedure details

A mixture of 0.2 mol of 3-(chloromethyl)tetrahydrofuran, 200 ml of ethanol, 0.2 mol of potassium carbonate and 0.2 mol of ethylenediamine placed in a 500 ml of round-bottomed flask was refluxed for 24 hours, and then the solvent was removed. The obtained product was yellow oily liquid in 77% yield.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]1[CH2:7][CH2:6][O:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].[CH2:14]([NH2:17])[CH2:15][NH2:16]>C(O)C>[O:5]1[CH2:6][CH2:7][CH:3]([CH2:2][NH:16][CH2:15][CH2:14][NH2:17])[CH2:4]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
ClCC1COCC1
Name
Quantity
0.2 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(CN)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a 500 ml of round-bottomed flask
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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